

An In-depth Technical Guide to the Physical Properties of 2-Alkoxycarboxylic Acids

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Compound of Interest

Compound Name: 2-Methoxypentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxycarboxylic acids represent a fascinating class of organic compounds characterized by a carboxylic acid moiety and an alkoxy group at the alpha-position. This unique structural arrangement imparts a distinct set of physicochemical properties that are of significant interest in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. The interplay between the electron-withdrawing nature of the carboxylic acid, the electronic and steric effects of the alkoxy substituent, and the potential for both intermolecular and intramolecular hydrogen bonding governs their behavior in both bulk and solution.

In drug development, the incorporation of a 2-alkoxycarboxylic acid motif can profoundly influence a molecule's polarity, acidity, and ability to interact with biological targets. Understanding these properties is therefore paramount for the rational design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the core physical properties of 2-alkoxycarboxylic acids, offering both theoretical insights and practical experimental guidance for their characterization.

Molecular Structure and Intermolecular Forces

The fundamental structure of a 2-alkoxycarboxylic acid, $R-O-CH(R')-COOH$, dictates its physical behavior. The presence of both a hydrogen bond donor ($-COOH$) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) allows for the formation of strong intermolecular hydrogen bonds. In the pure state, carboxylic acids are well-known to form dimeric structures through hydrogen bonding between their carboxyl groups.^{[1][2]} This dimerization effectively doubles the molecular weight, leading to significantly higher boiling points compared to other functional groups of similar mass.^{[2][3]}

The 2-alkoxy group introduces an additional layer of complexity. The ether oxygen can participate in hydrogen bonding, and the alkyl chain of the alkoxy group contributes to van der Waals forces. The size and branching of this alkyl chain (R) as well as the substituent on the alpha-carbon (R') will influence the overall steric hindrance and the efficiency of molecular packing in the solid state.

Boiling and Melting Points: A Homologous Perspective

The boiling and melting points of 2-alkoxycarboxylic acids are primarily governed by the strength of intermolecular forces. As with other homologous series, an increase in molecular weight generally leads to higher boiling points due to increased van der Waals interactions.^[4]
^[5]

Boiling Point Trends

For a homologous series of straight-chain 2-alkoxyacetic acids (where R' is hydrogen), the boiling point steadily increases with the length of the alkoxy alkyl chain. This trend is a direct consequence of the increasing strength of London dispersion forces.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
2-Methoxyacetic acid	$C_3H_6O_3$	90.08	202-204 ^{[6][7]}
2-Ethoxyacetic acid	$C_4H_8O_3$	104.10	206-208 ^[8]
2-Propoxyacetic acid	$C_5H_{10}O_3$	118.13	224.3 ^[9]
2-Butoxyacetic acid	$C_6H_{12}O_3$	132.16	108 ^[10]

Note: Some boiling points are reported at reduced pressure. Where available, the atmospheric pressure boiling point is provided.

Melting Point Trends

The melting points of 2-alkoxycarboxylic acids exhibit a less regular pattern compared to their boiling points. This is because melting is also highly dependent on the efficiency of the crystal lattice packing, which is influenced by molecular symmetry and conformational flexibility.[11] For carboxylic acids, it has been observed that those with an even number of carbon atoms often have higher melting points than the odd-numbered homologs immediately preceding or following them.[11] While a comprehensive dataset for a long homologous series of 2-alkoxycarboxylic acids is not readily available, the known values for the initial members are presented below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-Methoxyacetic acid	C ₃ H ₆ O ₃	90.08	7-9[6][7]
2-Ethoxyacetic acid	C ₄ H ₈ O ₃	104.10	-
2-Propoxyacetic acid	C ₅ H ₁₀ O ₃	118.13	-46[9]
2-Butoxyacetic acid	C ₆ H ₁₂ O ₃	132.16	108[10]

Solubility Profile

The solubility of 2-alkoxycarboxylic acids is a function of the balance between the polar carboxylic acid and ether functionalities and the nonpolar alkyl chains.

- **Water Solubility:** The lower members of the series, such as 2-methoxyacetic acid and 2-ethoxyacetic acid, are freely soluble in water.[6][8] This is due to their ability to form strong hydrogen bonds with water molecules via both the carboxyl group and the ether oxygen. As the length of the alkoxy alkyl chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[1]
- **Organic Solvent Solubility:** 2-Alkoxyacrylic acids are generally soluble in polar organic solvents such as alcohols and ethers.[6][9] Their solubility in nonpolar solvents like hexane is

expected to increase with the length of the alkoxy chain.

Acidity and pKa Values: The Inductive Effect of the Alkoxy Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carboxylic acid moiety stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa).[12]

The oxygen atom of the alkoxy group is more electronegative than carbon, and it exerts an electron-withdrawing inductive effect (-I effect) on the alpha-carbon. This effect helps to delocalize the negative charge of the carboxylate anion, making the 2-alkoxycarboxylic acid more acidic than its unsubstituted counterpart, acetic acid ($\text{pKa} \approx 4.76$).

The pKa values for the initial members of the 2-alkoxyacetic acid series demonstrate this increased acidity.

Compound	pKa
Acetic acid	4.76
2-Methoxyacetic acid	3.57[13]
2-Ethoxyacetic acid	3.65 (at 18°C)[9]
2-Propoxyacetic acid	3.55 (Predicted)[9]
2-Butoxyacetic acid	3.55 (Predicted)[10]

Interestingly, the pKa values for the 2-alkoxyacetic acids shown above are quite similar, suggesting that the inductive effect of the alkoxy group does not change significantly with the increasing length of the alkyl chain beyond the methoxy group.

The Role of Intramolecular Hydrogen Bonding

The presence of the alkoxy group at the 2-position allows for the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, forming a five-

membered ring.[4][14]

Caption: Intramolecular hydrogen bond in a 2-alkoxycarboxylic acid.

This intramolecular hydrogen bond can influence the molecule's conformation and its physical properties. By stabilizing the syn-conformation of the carboxylic acid, it can affect the acidity. [15] The formation of an intramolecular hydrogen bond can increase the acidity by polarizing the O-H bond of the carboxylic acid, making the proton more easily ionizable.[11] However, it can also compete with the formation of intermolecular hydrogen-bonded dimers, which could potentially lower the boiling point relative to what would be expected based on molecular weight alone. The extent of intramolecular hydrogen bonding will depend on the solvent and temperature.

Spectroscopic Properties

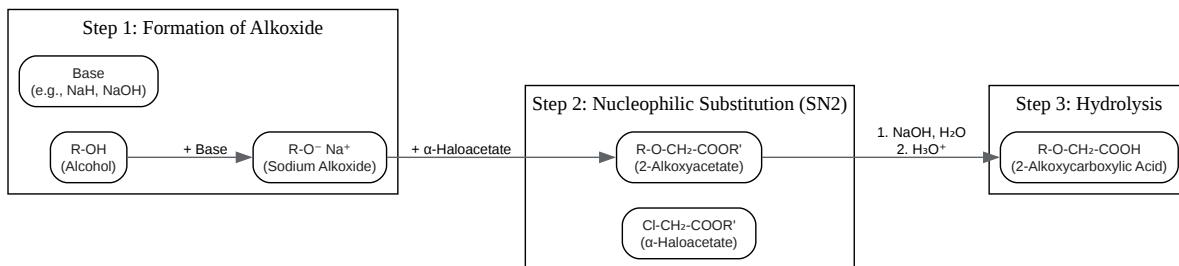
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-alkoxycarboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of a 2-alkoxycarboxylic acid is characterized by several key absorption bands:

- O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[1][16]
- C-H Stretch: Absorptions in the 3000-2850 cm^{-1} region due to the stretching of C-H bonds in the alkyl groups.
- C=O Stretch: A strong, sharp absorption band for the carbonyl group, typically appearing in the range of 1760-1690 cm^{-1} .[17][18] For saturated, dimeric carboxylic acids, this peak is often observed around 1710 cm^{-1} .[16]
- C-O Stretch: The spectrum will contain C-O stretching vibrations from both the carboxylic acid and the ether linkage. The C-O stretch of the carboxylic acid is typically found between 1320-1210 cm^{-1} , while the ether C-O stretch appears in the 1150-1085 cm^{-1} region.[17][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy



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